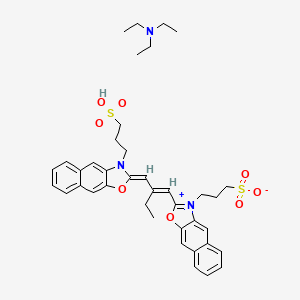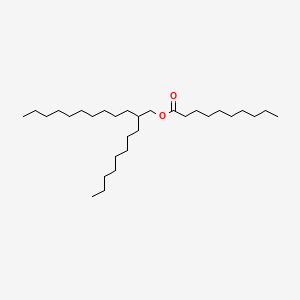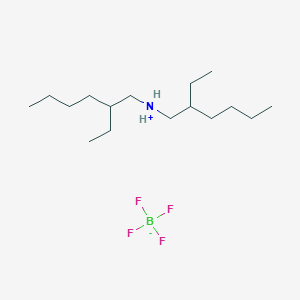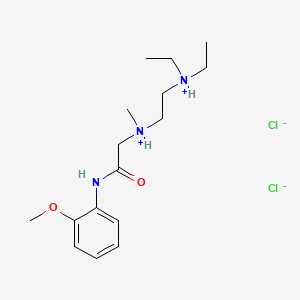
2-(2-(Diethylamino)ethyl)methylamino-o-acetanisidide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Diethylamino)ethyl)methylamino-o-acetanisidide dihydrochloride is a chemical compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes diethylamino and methylamino groups attached to an acetanisidide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Diethylamino)ethyl)methylamino-o-acetanisidide dihydrochloride typically involves multiple steps. The process begins with the preparation of the acetanisidide core, followed by the introduction of diethylamino and methylamino groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. Large-scale reactors and continuous flow systems are employed to maintain consistent quality and efficiency. The use of automated systems and advanced monitoring techniques ensures that the production process is both cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-(2-(Diethylamino)ethyl)methylamino-o-acetanisidide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield amine derivatives. Substitution reactions can result in a variety of substituted acetanisidide compounds.
科学的研究の応用
2-(2-(Diethylamino)ethyl)methylamino-o-acetanisidide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is employed in biochemical assays and as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, including as an active ingredient in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-(2-(Diethylamino)ethyl)methylamino-o-acetanisidide dihydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino and methylamino groups play a crucial role in its activity, allowing it to bind to target molecules and exert its effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-(2-(Dimethylamino)ethyl)methylamino-o-acetanisidide dihydrochloride
- 2-(2-(Diethylamino)ethyl)ethylamino-o-acetanisidide dihydrochloride
- 2-(2-(Diethylamino)ethyl)methylamino-p-acetanisidide dihydrochloride
Uniqueness
2-(2-(Diethylamino)ethyl)methylamino-o-acetanisidide dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of diethylamino and methylamino groups attached to an acetanisidide core sets it apart from similar compounds, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
77791-67-4 |
|---|---|
分子式 |
C16H29Cl2N3O2 |
分子量 |
366.3 g/mol |
IUPAC名 |
diethyl-[2-[[2-(2-methoxyanilino)-2-oxoethyl]-methylazaniumyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C16H27N3O2.2ClH/c1-5-19(6-2)12-11-18(3)13-16(20)17-14-9-7-8-10-15(14)21-4;;/h7-10H,5-6,11-13H2,1-4H3,(H,17,20);2*1H |
InChIキー |
XGBPUJDXZJTCIS-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CC[NH+](C)CC(=O)NC1=CC=CC=C1OC.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B13777982.png)
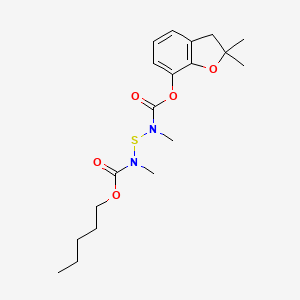

![Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-](/img/structure/B13777999.png)

![2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy-](/img/structure/B13778011.png)

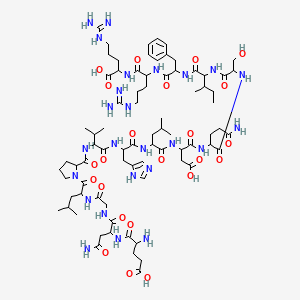
![Copper(2+), bis[(1R,2R)-1,2-cyclohexanediamine-|EN,|EN']-, dichloride](/img/structure/B13778031.png)

